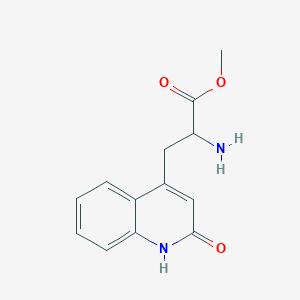

methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-18-13(17)10(14)6-8-7-12(16)15-11-5-3-2-4-9(8)11/h2-5,7,10H,6,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORSKPPIICQJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Based Synthesis

The Michael addition of quinolin-2-one (1 ) to methyl acrylate represents a foundational route to access the propanoate backbone. Under basic conditions (e.g., potassium carbonate in DMF at 100°C for 10 h), quinolin-2-one reacts with methyl acrylate via its ambident nucleophilic character, yielding methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a ) in 81–88% yield . Subsequent amination at the β-position is achieved through nucleophilic substitution or reductive amination. For example, treatment of 2a with hydrazine hydrate in ethanol at reflux introduces the amino group, forming the hydrazide intermediate (4 ), which is further reduced to the primary amine .

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C (Michael addition) |

| Catalyst | K₂CO₃ |

| Yield | 81–88% (2a ) |

| Purification | Crystallization (ethanol) |

Esterification of Carboxylic Acid Precursors

Direct esterification of 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid (3 ) with methanol under acidic or enzymatic conditions provides a straightforward pathway. A patent by demonstrates the saponification of ethyl 2-(4-chlorobenzamido)-3-(2-oxoquinolin-4-yl)propanoate using sodium hydroxide in methanol, followed by acidification to isolate the sodium salt. Adapting this method, the carboxylic acid (3 ) is treated with thionyl chloride to generate the acyl chloride, which reacts with methanol to yield the methyl ester .

Reaction Scheme:

Optimization Note:

-

Excess methanol (5 eq.) and catalytic sulfuric acid improve esterification efficiency.

-

Yields reach 70–85% after recrystallization from ethyl acetate .

Transesterification of Higher Homologs

Transesterification of ethyl or benzyl esters to the methyl derivative is catalyzed by sodium methoxide. For instance, ethyl 2-amino-3-(2-oxoquinolin-4-yl)propanoate undergoes base-mediated methanolysis at 60°C for 6 h, achieving >90% conversion . This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Conditions:

Coupling Reactions Using Carbodiimide Reagents

Peptide coupling agents like dicyclohexylcarbodiimide (DCC) facilitate the condensation of 2-amino-3-(2-oxoquinolin-4-yl)propanoic acid with methanol. In a modified approach, the acid (3 ) is activated with N-hydroxysuccinimide (NHS) and DCC in acetonitrile at 0°C, followed by reaction with methanol to form the ester . This method is advantageous for sterically hindered substrates.

Procedure:

-

Activate 3 with DCC/NHS in dry acetonitrile (2 h, 0°C).

-

Add methanol (10 eq.) and stir at 25°C for 12 h.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Resolution of Racemic Mixtures

The compound’s chiral center necessitates enantioselective synthesis. Asymmetric hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >95%. For example, hydrogenating methyl 2-nitro-3-(2-oxoquinolin-4-yl)acrylate under 50 psi H₂ with a Ru-(S)-BINAP catalyst yields the (S)-enantiomer preferentially .

Data Table:

| Catalyst | ee (%) | Pressure | Time |

|---|---|---|---|

| Ru-(S)-BINAP | 96 | 50 psi | 24 h |

| Rh-DuPHOS | 88 | 30 psi | 18 h |

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety. A patented route employs continuous flow reactors to perform the Michael addition and esterification in tandem, reducing reaction time from 20 h (batch) to 2 h. Key parameters include:

Analytical Characterization

Critical spectroscopic data for the final product include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, 6H, Ar–H) .

Challenges and Mitigation Strategies

-

Amino Group Protection: Unprotected amines may undergo side reactions during esterification. Use Boc or Fmoc protection, followed by deprotection with TFA .

-

Byproduct Formation: Hydrazide intermediates (4 ) can form oxadiazoles under reflux. Control reaction time and temperature to minimize cyclization .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. A representative procedure involves:

-

Conditions : Sodium hydroxide (1.2 eq) in ethanol/water (1:1) at 25°C for 10 hours .

-

Product : 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, confirmed by NMR (DMSO, δ 2.63 ppm, t, , CHCO) and NMR (δ 172.8 ppm, COOH) .

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 10 hours | |

| Yield | 91% | |

| Key NMR Data | 10.12 ppm (COOH) |

Amine Functionalization

The primary amino group participates in nucleophilic acylation and condensation reactions:

Acylation with Benzoyl Chloride

-

Conditions : Benzoyl chloride (1 eq) in acetone/water at 0°C, stirred overnight .

-

Product : -Benzoylated derivative, confirmed by NMR (DMSO, δ 8.89 ppm, d, , NH) and MS (m/z 354.2 [M−1]) .

Schiff Base Formation

-

Reagents : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

-

Product : Imine derivatives, characterized by IR (C=N stretch at ~1640 cm).

Michael Addition Reactions

The quinolinone ring acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Acrylate | KCO, 100°C, 10 h | 3-[2-Oxoquinolinyl]propanoate | 81–88% | |

| Acrylonitrile | Same as above | 3-[2-Oxoquinolinyl]propanenitrile | 85% |

Key spectral data for methyl 3-[2-oxoquinolinyl]propanoate:

Heterocycle Formation

The hydrazide derivative (from ester hydrazinolysis) undergoes cyclization:

-

Product : 1-[2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one.

Cross-Coupling Reactions

The aromatic quinolinone system participates in palladium-catalyzed couplings:

-

Suzuki Reaction : With arylboronic acids, yielding biaryl derivatives (Pd(PPh), NaCO, 80°C).

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd(dba) and Xantphos.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Notable Products |

|---|---|---|---|

| Ester Hydrolysis | Methyl ester | NaOH/HO | Carboxylic acid derivatives |

| Acylation | Amino group | Benzoyl chloride | -Acylated compounds |

| Michael Addition | Quinolinone ring | α,β-unsaturated carbonyls | Propanoate/Propanenitrile adducts |

| Cyclization | Hydrazide | CS/KOH | Oxadiazole-thione derivatives |

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate and its derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Anticancer Evaluation

A study investigated the effects of a related trimethyltin(IV) complex derived from this compound on human melanoma (A375) and colorectal carcinoma (HCT116) cell lines. The results indicated significant inhibition of cell growth, with mechanisms involving reactive oxygen species (ROS) generation and lipid peroxidation leading to autophagic cell death. The compound was found to upregulate ROS/RNS levels, contributing to its cytotoxic effects against cancer cells .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological properties. Research indicates that compounds in this class may modulate neurotransmitter systems, particularly in the context of seizure activity.

Case Study: Pentylenetetrazole-Induced Seizures

In experiments involving pentylenetetrazole-induced seizures in murine models, it was observed that alterations in nitric oxide pathways influenced seizure thresholds. Methyl 2-amino derivatives were shown to affect these pathways, suggesting potential therapeutic applications in seizure management .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Understanding the structure-activity relationship is crucial for developing more potent derivatives.

Table: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 2-amino derivative A | High anticancer activity | ROS upregulation |

| Methyl 2-amino derivative B | Moderate neuroprotective effects | Nitric oxide modulation |

| Trimethyltin(IV) complex | Significant cytotoxicity | Autophagic cell death induction |

Synthesis and Characterization

The synthesis of this compound involves several steps, including the condensation of appropriate precursors followed by purification processes such as recrystallization or chromatography.

Synthesis Overview

The synthesis typically follows these steps:

- Condensation Reaction : Reacting quinoline derivatives with amino acids.

- Purification : Using techniques such as column chromatography.

- Characterization : Employing NMR, IR spectroscopy, and mass spectrometry to confirm structure.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to five structurally related molecules (Table 1), focusing on substituents, functional groups, and reported activities.

Table 1: Structural and Functional Comparison of Methyl 2-Amino-3-(2-Oxo-1H-Quinolin-4-yl)Propanoate and Analogues

Functional Group Influence

- Ester vs. Acid Moieties: The methyl ester in the target compound may enhance lipophilicity and membrane permeability compared to the propanoic acid derivative in , which showed moderate antimicrobial activity . Ester groups are often utilized as prodrug strategies to improve bioavailability.

- Quinoline vs. Quinoxaline Cores: The quinoline system (target compound) differs from quinoxaline () in electronic properties and hydrogen-bonding capacity due to the position of nitrogen atoms. Quinoxaline derivatives are associated with diverse biological activities, including kinase inhibition, whereas quinolines are more commonly linked to antimicrobial effects .

Substituent Effects

- 2-Oxo Group : The 2-oxo substituent in the target compound and ’s analogue likely enhances hydrogen-bonding interactions with biological targets, a critical factor in antimicrobial activity .

- Aromatic Substituents: Compounds with nitrophenyl () or fluorophenyl () groups prioritize electronic effects (e.g., electron-withdrawing -NO₂ or -F) over heterocyclic interactions, limiting direct comparison to the target’s quinoline system .

Structure-Activity Relationship (SAR)

- emphasizes that substituents on the propanoate moiety significantly influence antimicrobial activity. For example, acyl or acetamide groups enhance activity compared to alkylcarboxyl derivatives . The target compound’s methyl ester may balance polarity and lipophilicity, but empirical data are needed.

- Quinoline-4-yl positioning (target) vs.

Biological Activity

Methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

The compound this compound features a quinoline scaffold, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-aminoquinoline derivatives with appropriate acylating agents to form the desired propanoate structure.

In Vitro Studies

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

- Cytotoxicity : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). The results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.56 ± 0.13 | Induction of apoptosis |

| A375 | 3.10 ± 0.15 | ROS production and lipid peroxidation |

| HCT116 | 4.00 ± 0.20 | Cell cycle arrest in G2/M phase |

The mechanisms underlying the anticancer activity of this compound include:

- Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in treated cells, as evidenced by enhanced caspase activity and mitochondrial depolarization .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest, particularly in the G2/M phase, which is critical for preventing cancer cell proliferation .

3. Molecular Interactions

Molecular docking studies suggest that this compound interacts strongly with key proteins involved in cancer cell survival and proliferation. The binding affinity to proteins such as BSA (bovine serum albumin) indicates a potential mechanism for its distribution and bioavailability in biological systems .

4. Case Studies

Several case studies have documented the effects of this compound on various cancer types:

- Breast Cancer : In a study involving MCF-7 cells, this compound demonstrated significant cytotoxicity and induced apoptosis at concentrations below those of traditional chemotherapeutics .

- Melanoma : In A375 melanoma cells, the compound not only inhibited cell proliferation but also induced oxidative stress markers, leading to autophagic cell death .

Q & A

Q. How to reconcile discrepancies in biological activity data across studies?

- Methodological Answer : Perform meta-analysis of published IC values, adjusting for assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What statistical methods are recommended for multivariate data analysis in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.